molecular formula C15H17NO B1519042 3-[(2-Phenylethoxy)methyl]aniline CAS No. 1039862-68-4

3-[(2-Phenylethoxy)methyl]aniline

Cat. No.: B1519042
CAS No.: 1039862-68-4
M. Wt: 227.3 g/mol
InChI Key: ZEYCXHQIDKKZBW-UHFFFAOYSA-N
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Description

“3-[(2-Phenylethoxy)methyl]aniline” is a chemical compound with the CAS Number: 1039862-68-4 . It has a molecular weight of 227.31 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H17NO/c16-15-8-4-7-14 (11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 227.31 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Environmental Degradation and Treatment

  • Degradation of Aniline Compounds : Research on the degradation of aniline compounds by Delftia sp. AN3, capable of utilizing aniline as a sole carbon and energy source, highlights the potential for bioremediation strategies in treating aniline-contaminated environments (Liu et al., 2002).
  • Peroxi-Coagulation for Wastewater Treatment : The study of peroxi-coagulation using an oxygen diffusion cathode for aniline degradation in wastewater showcases an innovative electrochemical method for environmental cleanup (Brillas et al., 1997).

Materials Science and Polymer Research

  • Polyaniline and Metalloporphyrin Electrode Films : Investigations into polyaniline and polyaniline-metalloporphyrin electrode films for electrochemical and spectroscopic applications shed light on their potential in advanced material applications (Macor et al., 1987).
  • Conducting Polymers for Various Applications : A study on conducting polymers, including polyaniline, discusses their extensive applications ranging from alternative energy sources to non-linear optics and membranes (Gospodinova & Terlemezyan, 1998).

Organic Synthesis and Catalysis

  • Regioselective Synthesis of Quinoxalines and Benzoxazoles : Research demonstrating the acid-catalyzed condensation of o-phenylenediamines with α-oxodithioesters for the synthesis of quinoxalines and benzoxazoles highlights the versatility of aniline derivatives in organic synthesis (Kiran et al., 2019).

Electrochemical and Sensing Applications

  • Potentiometric Sensors Based on Poly(aniline) : The development of potentiometric sensors exploiting the inductive effect on the pKa of poly(aniline) demonstrates the potential for creating nonenzymatic glucose sensors and other analytical applications (Shoji & Freund, 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(2-phenylethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-15-8-4-7-14(11-15)12-17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYCXHQIDKKZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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